molecular formula C3H7NO2S B566155 L-Cysteine-1-13C CAS No. 224054-24-4

L-Cysteine-1-13C

Cat. No. B566155
M. Wt: 122.146
InChI Key: XUJNEKJLAYXESH-NSQKCYGPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Cysteine-1-13C is the 13C-labeled L-Cysteine . It is a conditionally essential amino acid, which acts as a precursor for biologically active molecules such as hydrogen sulphide (H2S), glutathione, and taurine . L-Cysteine suppresses ghrelin and reduces appetite in rodents and humans .


Synthesis Analysis

L-Cysteine can usually be synthesized by the human body under normal physiological conditions if a sufficient quantity of methionine is available . Cysteine is typically synthesized in the human body when there is sufficient methionine available .


Molecular Structure Analysis

The linear formula of L-Cysteine-1-13C is HSCH2CH (NH2)13CO2H . The molecular weight is 122.15 .


Chemical Reactions Analysis

L-Cysteine-1-13C forms a disulfide bond in the presence of reduced glutathione, which generates a spectroscopically detectable product that is separated from the main peak by a 1.5 ppm shift .

Scientific Research Applications

1. Monitoring Glutathione Redox Chemistry

  • Application Summary: L-Cysteine-1-13C, in the form of N-acetyl cysteine (NAC), is used as a probe for hyperpolarized 13C MRI to monitor glutathione redox chemistry . This plays a central part of metabolic chemistry and strongly influences various therapies .
  • Methods of Application: NAC forms a disulfide bond in the presence of reduced glutathione, generating a spectroscopically detectable product that is separated from the main peak by a 1.5 ppm shift . The rapid kinetics of this reaction suggest that hyperpolarized NAC can permeate through cell membranes without active transport .
  • Results or Outcomes: In vivo hyperpolarized MRI in mice revealed that NAC was broadly distributed throughout the body including the brain . Its biochemical transformation in two human pancreatic tumor cells in vitro and as xenografts differed depending on the individual cellular biochemical profile and microenvironment in vivo .

2. Bioproduction of L-Cysteine

  • Application Summary: L-Cysteine is a proteogenic amino acid with many applications in the pharmaceutical, food, animal feed, and cosmetic industries . Due to safety and environmental issues in extracting L-Cysteine from animal hair and feathers, the fermentative production of L-Cysteine offers an attractive alternative using renewable feedstocks .
  • Methods of Application: Strategies to improve microbial production hosts like Pantoea ananatis, Corynebacterium glutamicum, Pseudomonas sp., and Escherichia coli are summarized . The overexpression of feedback inhibition-insensitive L-serine O-acetyltransferase and weakening the degradation of L-cysteine through the removal of L-cysteine desulfhydrases are crucial adjustments .
  • Results or Outcomes: The overexpression of L-cysteine exporters is vital to overcome the toxicity caused by intracellular accumulating L-cysteine . Utilizing the energy-efficient sulfur assimilation pathway via thiosulfate, fermenting cheap carbon sources, designing scalable, fed-batch processes with individual feedings of carbon and sulfur sources, and implementing efficient purification techniques are essential for the fermentative production of L-cysteine on an industrial scale .

3. Suppression of Ghrelin and Appetite Reduction

  • Application Summary: L-Cysteine-1-13C, as L-Cysteine, has been found to suppress ghrelin and reduce appetite in both rodents and humans . This has potential implications for weight management and obesity treatment.
  • Results or Outcomes: The primary outcome of this application is a reduction in appetite, which could potentially lead to weight loss or improved weight management .

4. Radiolabelled Internal Standard

  • Application Summary: L-Cysteine-1-13C can be used as a radiolabelled internal standard . This means it can be used in various types of scientific research to ensure the accuracy and reliability of experimental results.
  • Results or Outcomes: The use of L-Cysteine-1-13C as an internal standard can improve the accuracy and reliability of experimental results, making it a valuable tool in various areas of scientific research .

5. Precursor for Biologically Active Molecules

  • Application Summary: L-Cysteine-1-13C, as L-Cysteine, acts as a precursor for biologically active molecules such as hydrogen sulphide (H2S), glutathione, and taurine .
  • Methods of Application: The specific methods of application in this context would involve using L-Cysteine-1-13C in biochemical reactions to produce these biologically active molecules .
  • Results or Outcomes: The production of these molecules has various implications in biological systems, including cellular signaling, antioxidant defense, and physiological regulation .

6. Biomolecular NMR, Metabolism, Metabolomics, Proteomics

  • Application Summary: L-Cysteine-1-13C is used in biomolecular NMR, metabolism, metabolomics, and proteomics studies .
  • Methods of Application: In these fields, L-Cysteine-1-13C can be used as a tracer to study metabolic pathways, protein structures, and cellular processes .
  • Results or Outcomes: The use of L-Cysteine-1-13C in these applications can provide valuable insights into the structure and function of biological systems, as well as the dynamics of metabolic processes .

Safety And Hazards

L-Cysteine-1-13C may cause respiratory tract irritation. It may be harmful if absorbed through the skin and may cause skin irritation. It may also cause eye irritation and may be harmful if swallowed .

Future Directions

L-Cysteine-1-13C could be used in various research fields such as cancer research, neurology, Covid-19 research, infectious disease research, and pharmaceutical toxicology . It could also be used in stable isotope labelled synthetic chemistry .

properties

IUPAC Name

(2R)-2-amino-3-sulfanyl(113C)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m0/s1/i3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJNEKJLAYXESH-NSQKCYGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([13C](=O)O)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40745847
Record name L-(1-~13~C)Cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Cysteine-1-13C

CAS RN

224054-24-4
Record name L-(1-~13~C)Cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 224054-24-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
4
Citations
M Schoelmerich - Scientific Reports, 2021 - research-collection.ethz.ch
… To trace the metabolisation of carbon from l-cysteine, we performed resting cell experiments with l-cysteine-1-13C (13C-l-cysteine). Subsequent 1H-NMR analyses only showed a minor …
Number of citations: 0 www.research-collection.ethz.ch
X Tian - 2021 - research.rug.nl
Advancements in liquid chromatography and mass spectrometry over the last decades have led to a significant development in mass spectrometry-based proteome quantification …
Number of citations: 2 research.rug.nl
HS Atreya - Stable Isotopes for Biomolecular NMR - chemie-brunschwig.ch
The cells will generally utilize the supplemented amino acids for protein synthesis prior to undergoing the de novo synthesis of the target amino acids. Please see page 28 for a …
Number of citations: 3 www.chemie-brunschwig.ch
SP Brown - 2015
Number of citations: 3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.